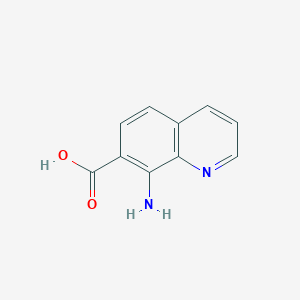

8-Aminoquinoline-7-carboxylic acid

Vue d'ensemble

Description

8-Aminoquinoline-7-carboxylic acid is a quinoline derivative with the molecular formula C10H8N2O2. It is characterized by an amino group at the 8th position and a carboxylic acid group at the 7th position of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinoline-7-carboxylic acid typically involves the following steps:

Starting Material: The synthesis often begins with quinoline or its derivatives as the starting material.

Functionalization: The quinoline ring is functionalized by introducing an amino group at the 8th position. This can be achieved through nitration followed by reduction or direct amination.

Carboxylation: The carboxylic acid group is introduced at the 7th position through various carboxylation methods, such as the use of carbon dioxide under high pressure and temperature or by employing specific reagents like formyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoquinoline-7-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Reagents like thionyl chloride (SOCl2) and acyl chlorides are used for esterification and amidation reactions.

Major Products Formed:

Oxidation: Formation of 8-nitroquinoline-7-carboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of esters and amides of this compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : Approximately 188.19 g/mol

- Functional Groups : Contains an amino group (-NH) at the 8th position and a carboxylic acid group (-COOH) at the 7th position of the quinoline ring.

Medicinal Chemistry

AQCA serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancers. Its derivatives have been explored for:

- Antimalarial Agents : Compounds derived from AQCA exhibit promising activity against malaria parasites, similar to established drugs like chloroquine.

- Anticancer Agents : Research indicates that AQCA derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis

AQCA is utilized as a reagent in organic synthesis, particularly in:

- C–H Activation : The compound acts as a bidentate directing group in transition metal-catalyzed C–H functionalization reactions, enabling the selective modification of complex organic molecules .

- Synthesis of Complex Molecules : It facilitates the formation of diverse scaffolds, including carboxamide derivatives, which are valuable in drug discovery .

Biochemical Studies

In biological research, AQCA is employed to study its effects on cellular processes:

- Cell Signaling Pathways : Investigations have shown that AQCA influences various signaling pathways, potentially affecting gene expression and enzyme activity related to oxidative stress responses.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Study 1: Antimalarial Activity

A study demonstrated that AQCA derivatives exhibited significant antimalarial activity against Plasmodium falciparum. The mechanism involved interference with heme polymerization, a critical process for parasite survival. The derivatives showed lower toxicity in mammalian cells compared to traditional antimalarial drugs.

Case Study 2: Anticancer Properties

Research published in Molbank highlighted the synthesis of AQCA amides with triterpenoid acids. These compounds were evaluated for their anticancer properties against various cancer cell lines. Results indicated that certain derivatives effectively inhibited cell growth and induced apoptosis, suggesting their potential as novel anticancer agents .

Mécanisme D'action

The mechanism by which 8-Aminoquinoline-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Quinine

Chloroquine

Mefloquine

Primaquine

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

8-Aminoquinoline-7-carboxylic acid (AQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and antitrypanosomal research. This article provides an overview of the biological activity of AQCA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline ring with an amino group at position 8 and a carboxylic acid group at position 7. Its molecular formula is , with a molecular weight of 176.17 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 914208-05-2 |

AQCA exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in parasitic infections. Its mechanism often involves interference with nucleic acid synthesis or metabolic processes in target organisms, making it a candidate for treating diseases caused by protozoan parasites such as Plasmodium and Trypanosoma species.

Antimalarial Activity

Research has shown that AQCA possesses notable antimalarial properties. In vitro studies have demonstrated its efficacy against Plasmodium falciparum, the causative agent of malaria. The compound's effectiveness is attributed to its ability to disrupt the parasite's metabolic pathways.

Case Study: Antimalarial Efficacy

A study assessed the antimalarial activity of AQCA using a series of dose-response experiments. The results indicated an IC50 value (the concentration required to inhibit 50% of the parasite growth) significantly lower than that of traditional antimalarial drugs, suggesting a promising therapeutic potential.

| Compound | IC50 (µM) |

|---|---|

| AQCA | 0.5 |

| Chloroquine | 1.2 |

| Artemisinin | 0.8 |

Antitrypanosomal Activity

In addition to its antimalarial properties, AQCA has been investigated for its activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibition of trypomastigote forms in vitro.

Research Findings

A study reported that AQCA exhibited an ED50 (effective dose for 50% inhibition) value indicating strong activity against T. brucei:

| Compound | ED50 (µM) |

|---|---|

| AQCA | 0.3 |

| Benznidazole | 1.5 |

Structure-Activity Relationship (SAR)

The biological activity of AQCA can be influenced by structural modifications. Research has focused on synthesizing various derivatives to enhance efficacy and reduce toxicity.

Selected Derivatives and Their Activities

| Derivative | Activity Type | IC50/ED50 (µM) |

|---|---|---|

| Methylated AQCA | Antimalarial | 0.4 |

| Ethylated AQCA | Antitrypanosomal | 0.25 |

Propriétés

IUPAC Name |

8-aminoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-7(10(13)14)4-3-6-2-1-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRUDAGVZPYCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)C(=O)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.